Cas no 837392-61-7 (2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

2-トリフルオロメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールは、有機合成化学において重要なボロン酸エステル誘導体です。この化合物は、インドール骨格にトリフルオロメチル基とジオキサボロラン基を有し、特にパラジウム触媒を用いたクロスカップリング反応(鈴木・宮浦カップリングなど)において高反応性を示します。その安定性と溶解性のバランスが良く、医薬品中間体や機能性材料の合成に有用です。トリフルオロメチル基の導入により、代謝安定性や脂溶性の調整が可能となる点が特徴です。

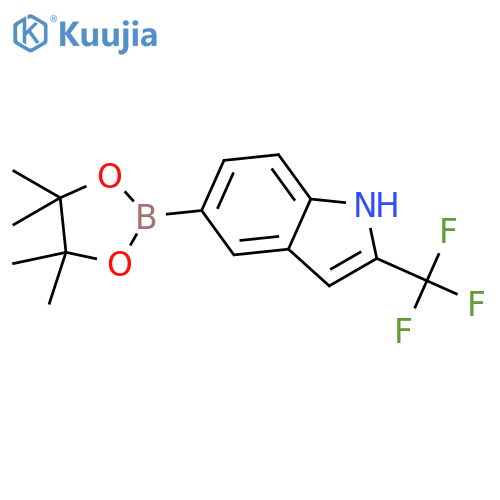

837392-61-7 structure

商品名:2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS番号:837392-61-7

MF:C15H17BF3NO2

メガワット:311.107194662094

MDL:MFCD20226769

CID:1816942

PubChem ID:18450851

2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1H-Indole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-

- 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- CS-0051786

- AS-53038

- SCHEMBL743909

- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole

- AKOS030231474

- DTXSID401139684

- MFCD20226769

- Z2049761946

- 837392-61-7

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole

- (2-(Trifluoromethyl)-1H-indol-5-yl)boronic acid pinacol ester

- EN300-331896

- SB13615

- P16006

- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-1H-indole

- DB-090768

-

- MDL: MFCD20226769

- インチ: InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-5-6-11-9(7-10)8-12(20-11)15(17,18)19/h5-8,20H,1-4H3

- InChIKey: RKTJALSAZJUXFA-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 311.1304434g/mol

- どういたいしつりょう: 311.1304434g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.2Ų

2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM217209-500mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |

837392-61-7 | 97% | 500mg |

$325 | 2023-02-01 | |

| Enamine | EN300-331896-1g |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |

837392-61-7 | 95% | 1g |

$417.0 | 2023-09-04 | |

| Enamine | EN300-331896-10g |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |

837392-61-7 | 95% | 10g |

$2271.0 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0504-1G |

2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

837392-61-7 | 97% | 1g |

¥ 2,752.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0504-5G |

2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

837392-61-7 | 97% | 5g |

¥ 8,190.00 | 2023-04-13 | |

| Chemenu | CM217209-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |

837392-61-7 | 97% | 5g |

$1489 | 2023-02-01 | |

| eNovation Chemicals LLC | D586379-500MG |

2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

837392-61-7 | 97% | 500mg |

$345 | 2024-07-21 | |

| Enamine | EN300-331896-0.1g |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |

837392-61-7 | 95.0% | 0.1g |

$145.0 | 2025-03-18 | |

| 1PlusChem | 1P00IDSB-250mg |

1H-Indole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- |

837392-61-7 | 95% | 250mg |

$216.00 | 2025-02-28 | |

| Key Organics Ltd | AS-53038-0.25g |

(2-(trifluoromethyl)-1h-indol-5-yl)boronic acid pinacol ester |

837392-61-7 | >95% | 0.25g |

£326.00 | 2025-02-08 |

2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

837392-61-7 (2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:837392-61-7)2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

清らかである:99%

はかる:1g

価格 ($):451.0